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Compound of Interest

Compound Name: N-(2-Bromoethoxy)phthalimide

Cat. No.: B134377 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
The Gabriel synthesis is a robust and widely utilized method for the preparation of primary

amines, effectively avoiding the overalkylation often encountered in direct alkylation of

ammonia.[1][2] This method employs a phthalimide anion as an ammonia surrogate, which

undergoes N-alkylation with a suitable alkyl halide. Subsequent cleavage of the resulting N-

alkylphthalimide yields the desired primary amine. This protocol details the use of N-(2-

bromoethyl)phthalimide as a key intermediate in the Gabriel synthesis, a versatile building

block for introducing a protected primary amino group into various molecular scaffolds.[3] The

phthalimide group serves as an excellent protecting group, which can be removed under

relatively mild conditions to liberate the primary amine.[4]

This document provides detailed experimental procedures for the synthesis of N-(2-

bromoethyl)phthalimide and its subsequent conversion to a primary amine via a two-step

sequence involving nucleophilic substitution followed by hydrazinolysis. The protocols are

designed to be clear and reproducible for researchers in organic synthesis and drug

development.
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Reagent
Molecular
Formula

Molar Mass (
g/mol )

Quantity Moles

Potassium

Phthalimide
C₈H₄KNO₂ 185.22 150 g 0.81

1,2-

Dibromoethane
C₂H₄Br₂ 187.86 450 g (242 mL) 2.4

Ethanol (98-

100%)
C₂H₅OH 46.07 300 mL -

Carbon Disulfide CS₂ 76.13 500 mL -

Table 2: Reaction Conditions for the Synthesis of N-(2-bromoethyl)phthalimide

Parameter Value

Reaction Temperature 180-190 °C

Reaction Time 12 hours

Purification Method Recrystallization

Yield 69-79%

Melting Point 82-83 °C

Table 3: Reagents for the Synthesis of N-[2-(1H-Imidazol-1-yl)ethyl]phthalimide
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Reagent
Molecular
Formula

Molar Mass (
g/mol )

Quantity Moles

Sodium Hydride

(97%)
NaH 24.00 1.24 g 0.05

Imidazole C₃H₄N₂ 68.08 2.63 g 0.039

N-(2-

bromoethyl)phth

alimide

C₁₀H₈BrNO₂ 254.08 12 g 0.047

Dimethylformami

de (DMF)
C₃H₇NO 73.09 225 mL -

Table 4: Reaction Conditions for the Synthesis of N-[2-(1H-Imidazol-1-yl)ethyl]phthalimide

Parameter Value

Reaction Temperature 100 °C

Reaction Time 8 hours

Purification Method Extraction

Table 5: Reagents for the Deprotection of N-[2-(1H-Imidazol-1-yl)ethyl]phthalimide
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Reagent
Molecular
Formula

Molar Mass (
g/mol )

Quantity Moles

N-[2-(1H-

Imidazol-1-

yl)ethyl]phthalimi

de

C₁₃H₁₁N₃O₂ 241.25 0.17 g 0.0007

Hydrazine

Hydrate
H₆N₂O 50.06 0.039 g 0.00077

Ethanol C₂H₅OH 46.07 10 mL -

Hydrochloric Acid HCl 36.46 - 0.0077

Sodium

Hydroxide
NaOH 40.00 - 0.0077

Table 6: Reaction Conditions for the Deprotection of N-[2-(1H-Imidazol-1-yl)ethyl]phthalimide

Parameter Value

Reaction Temperature 80 °C (Hydrazinolysis), Reflux (Hydrolysis)

Reaction Time 12 hours (Hydrazinolysis), 5 hours (Hydrolysis)

Purification Method Filtration and Extraction

Experimental Protocols
Protocol 1: Synthesis of N-(2-Bromoethyl)phthalimide
This procedure is adapted from the Organic Syntheses protocol.[5]

Reaction Setup: In a 1-liter two-necked round-bottomed flask equipped with an efficient

mechanical stirrer and a reflux condenser, place 150 g (0.81 mole) of potassium phthalimide

and 450 g (2.4 moles) of 1,2-dibromoethane.

Alkylation: Begin stirring the mixture and heat it in an oil bath maintained at 180–190 °C for

approximately 12 hours.
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Work-up and Extraction: After the reaction is complete, allow the mixture to cool. Set up the

condenser for distillation and remove the excess 1,2-dibromoethane under reduced

pressure.

Extract the crude N-(2-bromoethyl)phthalimide from the remaining potassium bromide by

adding 300 mL of 98-100% ethanol and refluxing until the dark oil is completely dissolved

(approximately 30 minutes).

Filter the hot solution with suction and wash the residual salt with a small amount of hot

ethanol.

Distill the ethanol from the filtrate under reduced pressure.

Purification: To the dry residue, add 500 mL of carbon disulfide and reflux for about 15

minutes. This step separates the soluble N-(2-bromoethyl)phthalimide from the insoluble

diphthalimidoethane byproduct.

Filter the hot solution and wash the residue with carbon disulfide.

Distill the carbon disulfide from the filtrate. The resulting crude product can be recrystallized

from 75% ethanol using decolorizing carbon to yield a white crystalline product. The

expected yield is 69-79% with a melting point of 82-83 °C.

Protocol 2: Synthesis of N-[2-(1H-Imidazol-1-
yl)ethyl]phthalimide
This protocol demonstrates the use of N-(2-bromoethyl)phthalimide in a nucleophilic

substitution reaction with imidazole.[6]

Preparation of Sodium Imidazolide: In a flask, suspend 1.21 g (50.46 mmol) of sodium

hydride in 20 mL of petroleum ether and bubble with N₂ to remove mineral oil. Add 25 mL of

freshly distilled DMF and stir to dissolve the sodium hydride at 0 °C over 35 minutes.

To this solution, gradually add a solution of 2.63 g of imidazole in 40 mL of DMF over 1 hour.

Alkylation: To the solution of sodium imidazolide, add a solution of 12 g (42.53 mmol) of N-(2-

bromoethyl)phthalimide in 160 mL of DMF dropwise.
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Heat the reaction mixture to 100 °C and reflux for 8 hours.

Work-up: After cooling to room temperature, the reaction mixture can be further processed to

isolate the product, typically involving removal of the solvent under reduced pressure and

extraction.

Protocol 3: Deprotection to Yield 2-(1H-Imidazol-1-
yl)ethan-1-amine
This protocol details the hydrazinolysis of the N-substituted phthalimide to liberate the primary

amine.[6]

Hydrazinolysis: In a flask, dissolve 0.17 g (0.7 mmol) of N-[2-(1H-imidazol-1-

yl)ethyl]phthalimide in 10 mL of ethanol. Add 0.039 g (0.77 mmol) of hydrazine hydrate and

stir the mixture at 80 °C for 12 hours.

Hydrolysis and Work-up: After cooling to room temperature, add hydrochloric acid (7.7 mmol)

and reflux the solution for another 5 hours.

Remove the insoluble phthalhydrazide by filtration.

Concentrate the filtrate and add a 1 M solution of sodium hydroxide (7.7 mmol).

Isolation: Extract the aqueous solution with dichloromethane (3 x 15 mL).

Dry the combined organic layers with MgSO₄ and evaporate the solvent to afford the final

primary amine product.

Visualizations
Experimental Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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